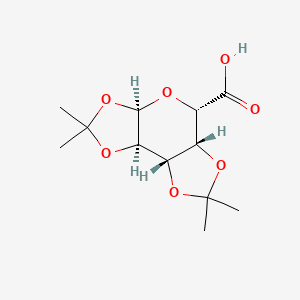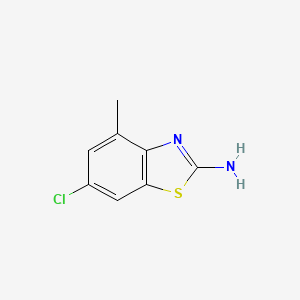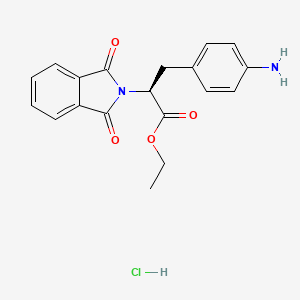![molecular formula C21H14 B1597311 9-Methylbenzo[a]pyrene CAS No. 70644-19-8](/img/structure/B1597311.png)
9-Methylbenzo[a]pyrene
概要
説明
9-Methylbenzo[a]pyrene: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is a derivative of benzo(a)pyrene, where a methyl group is attached to the ninth position of the benzo(a)pyrene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[a]pyrene typically involves the alkylation of benzo(a)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(a)pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic intermediates and products .
化学反応の分析
Types of Reactions:
Oxidation: 9-Methylbenzo[a]pyrene can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the methyl group or the aromatic rings can be substituted with various functional groups.
Major Products:
Oxidation: Formation of 9-methylbenzo(a)pyrene-7,8-dione.
Reduction: Formation of 9-methyl-7,8-dihydrobenzo(a)pyrene.
Substitution: Formation of 9-bromo- or 9-nitrobenzo(a)pyrene.
科学的研究の応用
Chemistry: 9-Methylbenzo[a]pyrene is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions. Its derivatives are often used in the synthesis of more complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its mutagenic and carcinogenic effects. It is used to understand the mechanisms of DNA damage and repair, as well as the role of metabolic activation in its toxicity .
Industry: While its industrial applications are limited due to its toxicity, this compound is sometimes used in the development of materials that require specific aromatic properties, such as certain types of dyes and pigments .
作用機序
The carcinogenic effects of 9-Methylbenzo[a]pyrene are primarily due to its metabolic activation to reactive intermediates that can bind to DNA, forming adducts that lead to mutations. The compound is metabolized by cytochrome P450 enzymes to form 9-methylbenzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, which is highly reactive and can form covalent bonds with DNA bases . This interaction disrupts the normal DNA structure, leading to errors during DNA replication and ultimately causing mutations that can result in cancer .
類似化合物との比較
Benzo(a)pyrene: The parent compound of 9-Methylbenzo[a]pyrene, known for its carcinogenic properties.
3-Methylcholanthrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic effects.
Dibenz(a,h)anthracene: A structurally related compound with known mutagenic properties.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the types of metabolic products formed. This structural modification can affect its interaction with biological molecules and its overall toxicity profile .
特性
IUPAC Name |
9-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-5-6-16-12-17-8-7-14-3-2-4-15-9-10-18(19(16)11-13)21(17)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFLJQLUCRDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220925 | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70644-19-8 | |
| Record name | 9-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70644-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methylbenzo[a]pyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE42ZQ3QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)





![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)




![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)


